Cohumulone is one of the primary alpha acids found in hops, specifically derived from the plant Humulus lupulus. It is a significant contributor to the bitterness of beer, alongside other alpha acids such as humulone and adhumulone. Cohumulone typically represents about 20% to 50% of the total alpha acids in various hop varieties, with its levels varying significantly depending on the specific hop cultivar used in brewing . The chemical structure of cohumulone includes a long hydrophobic side chain, which influences its solubility and interaction with other compounds during the brewing process.
Cohumulone exhibits several biological activities that are of interest in both food science and pharmacology:
Cohumulone can be synthesized through various methods:
Studies on cohumulone interactions focus on its behavior during brewing and its effects on flavor perception:
Cohumulone shares similarities with other alpha acids found in hops. Here are some comparable compounds:
Compound | Description | Unique Features |
---|---|---|
Humulone | Another major alpha acid contributing to bitterness in beer. | Generally considered to impart a smoother bitterness than cohumulone. |
Adhumulone | A minor alpha acid present in hops. | Typically contributes less bitterness compared to both cohumulone and humulone. |
Prehumulone | A precursor to humulones; less common in commercial use. | Plays a minimal role in bitterness compared to other alpha acids. |
Posthumulone | Another minor alpha acid variant found in some hop varieties. | Its contribution to bitterness is negligible compared to humulones and cohumulones. |
Cohumulone's distinct chemical structure and its significant role in imparting bitterness make it unique among these compounds. Its higher levels are often associated with a rougher bitterness profile compared to humulones, influencing brewers' choices when selecting hops for specific beer styles .